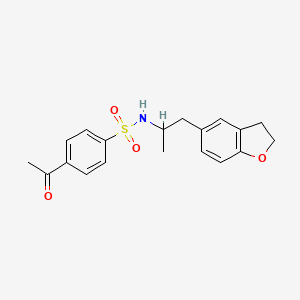

4-乙酰基-N-(1-(2,3-二氢苯并呋喃-5-基)丙烷-2-基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “4-acetyl-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzenesulfonamide” is a benzofuran derivative . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .

Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years . For example, 1-(2,3-Dihydro-5-benzofuranyl)ethanone is used to prepare tricyclic [1,2,4]triazine 1,4-dioxides as hypoxia selective cytotoxins .Molecular Structure Analysis

The molecular structure of benzofuran derivatives is unique and contributes to their wide array of biological activities . The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis

Benzofuran derivatives have been used in the synthesis of various compounds. For instance, 1-(2,3-Dihydro-5-benzofuranyl)ethanone is used to synthesize N-(1-benzo[1,3]dioxol-5-yl)ethyl-, N-[1-(2,3-dihydro-benzofuran-5-yl)ethyl-, and N-[1-(2,3-dihydro-1H-indol-5-yl)ethylacrylamides with KCNQ2 opener activities .科学研究应用

光动力疗法和荧光性质:

- Pişkin、Canpolat 和 Öztürk (2020) 的一项研究开发了一种用苯磺酰胺衍生物基团取代的新型锌酞菁。他们发现这种化合物对光动力疗法应用具有有用的性质,表现出良好的荧光性质和高单线态氧量子产率,这对于治疗癌症的 II 型机制至关重要 (Pişkin、Canpolat 和 Öztürk,2020)。

抗菌药物杂质:

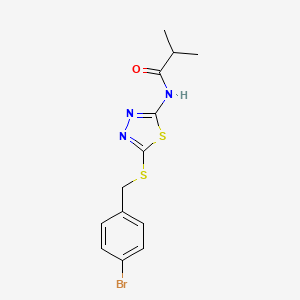

- Talagadadeevi、Vancha、Anusuri 和 Rao (2012) 合成了 N-[4-({4-[(5-甲基-1, 3, 4-噻二唑-2-基)磺酰基]苯}磺酰基)苯]胺,这是一种抗菌药物磺胺异噁唑中的杂质。这种杂质是由未反应的磺酰氯与磺胺异噁唑反应产生的 (Talagadadeevi、Vancha、Anusuri 和 Rao,2012)。

紫外线防护和抗菌性能:

- Mohamed、Abdel-Wahab 和 Fahmy (2020) 设计了用作棉织物偶氮染料的苯磺酰胺,增强了它们的紫外线防护和抗菌性能。这些化合物被用于棉纺织品的同步染色和功能性整理 (Mohamed、Abdel-Wahab 和 Fahmy,2020)。

细胞毒性和抗肿瘤活性:

- Gul、Tuğrak、Sakagami、Taslimi、Gulcin 和 Supuran (2016) 合成了一系列苯磺酰胺并测试了它们的细胞毒性和肿瘤特异性。一些化合物显示出对人体碳酸酐酶同工型的显着抑制作用,表明有潜力进行进一步的抗肿瘤活性研究 (Gul 等人,2016)。

抗癌和抗菌活性:

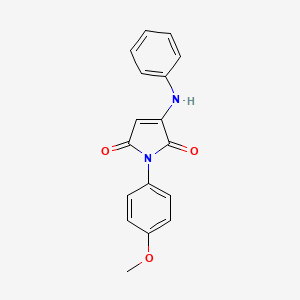

- Kumar、Kumar、Roy、Sondhi 和 Sharma (2015) 开发了苯磺酰肼和苯磺酰胺环状酰亚胺杂化分子,并评估了它们对几种人癌细胞系的抗癌活性。一些化合物表现出显着的抗癌活性 (Kumar 等人,2015)。

作用机制

Target of Action

Benzofuran derivatives, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran derivatives have been found to interact with various targets, leading to changes in cellular processes .

Biochemical Pathways

Benzofuran derivatives have been found to influence a variety of biochemical pathways, leading to downstream effects such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Pharmacokinetics

Benzofuran derivatives have been found to have improved bioavailability, allowing for once-daily dosing .

Result of Action

Benzofuran derivatives have been found to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Action Environment

The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .

未来方向

Benzofuran and its derivatives have attracted considerable attention in the fields of drug invention and development . This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Therefore, there is potential for future research in this area.

属性

IUPAC Name |

4-acetyl-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4S/c1-13(11-15-3-8-19-17(12-15)9-10-24-19)20-25(22,23)18-6-4-16(5-7-18)14(2)21/h3-8,12-13,20H,9-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDPNYDZRKGRYJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCC2)NS(=O)(=O)C3=CC=C(C=C3)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-ethyl 2-(1-(3-((3-allyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2600133.png)

![3-[(Thiophen-2-yl)methyl]-1-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea](/img/structure/B2600147.png)

![5-amino-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2600148.png)